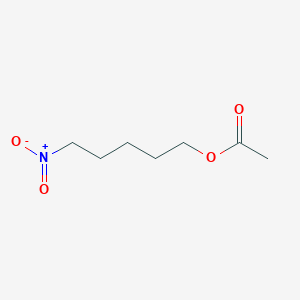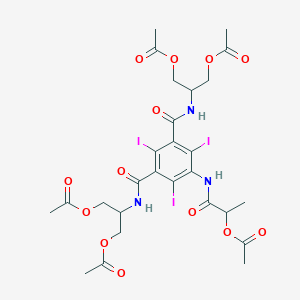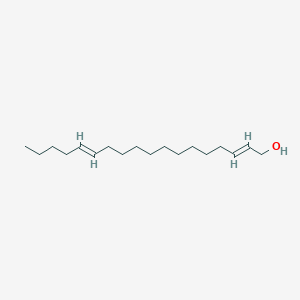
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester is a chemical compound that belongs to the class of epoxy fatty acid methyl esters It is derived from eicosatrienoic acid, a polyunsaturated fatty acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester typically involves the epoxidation of eicosatrienoic acid followed by esterification. The epoxidation can be carried out using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would include the epoxidation of eicosatrienoic acid followed by purification and esterification steps. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: Nucleophiles can attack the epoxide ring, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Products: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular and metabolic disorders.
Industry: Used in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of (+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester involves its interaction with specific molecular targets and pathways. The epoxide ring can react with nucleophilic sites in biological molecules, leading to the modulation of various biochemical pathways. This compound may exert its effects by inhibiting enzymes, modulating receptor activity, or altering cellular signaling pathways.
類似化合物との比較
Similar Compounds
Methyl linoleate: Another fatty acid methyl ester with similar chemical properties.
Methyl oleate: A monounsaturated fatty acid methyl ester.
Methyl stearate: A saturated fatty acid methyl ester.
Uniqueness
(+/-)-5,6-Epoxyeicosa-8Z,11Z,14Z-trienoic acid methyl ester is unique due to its epoxide ring and polyunsaturated structure, which confer distinct chemical reactivity and biological activity compared to other fatty acid methyl esters. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
分子式 |
C21H34O3 |
|---|---|
分子量 |
334.5 g/mol |
IUPAC名 |
methyl 4-[3-[(2E,5E,8E)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoate |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-20(24-19)17-15-18-21(22)23-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18H2,1-2H3/b8-7+,11-10+,14-13+ |
InChIキー |
XGESKIWNDBIILZ-SPOHZTNBSA-N |
異性体SMILES |
CCCCC/C=C/C/C=C/C/C=C/CC1C(O1)CCCC(=O)OC |
正規SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12286096.png)


![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)




![2-[(3,4-Dimethoxyphenyl)methyl]-3-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]butane-1,4-diol](/img/structure/B12286124.png)
![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-bis(4-bromophenyl)-2,5-dihydro-](/img/structure/B12286125.png)

